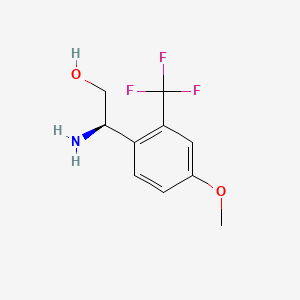
(R)-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant potential in various fields of scientific research. This compound features a unique structure characterized by an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amino alcohol through amination reactions, often using ammonia or amines in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various reduced derivatives.
Substitution Products: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.
Medicine
In medicine, ®-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol is investigated for its potential therapeutic effects. Its unique structure may offer advantages in the design of new pharmaceuticals.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and trifluoromethyl groups can modulate the compound’s lipophilicity and electronic properties. These interactions influence the compound’s binding affinity and activity at its target sites.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(4-methoxyphenyl)ethanol: Lacks the trifluoromethyl group, which affects its chemical and biological properties.
®-2-Amino-2-(4-trifluoromethylphenyl)ethanol: Lacks the methoxy group, leading to different reactivity and interactions.
®-2-Amino-2-(4-methoxy-2-methylphenyl)ethanol: Substitutes the trifluoromethyl group with a methyl group, altering its properties.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in ®-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol makes it unique. These groups contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-6-2-3-7(9(14)5-15)8(4-6)10(11,12)13/h2-4,9,15H,5,14H2,1H3/t9-/m0/s1 |
InChI Key |
ZOWDZVDLQMMVIE-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H](CO)N)C(F)(F)F |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CO)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


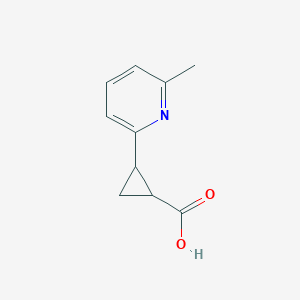


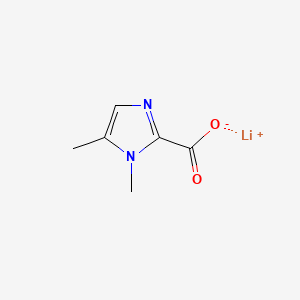
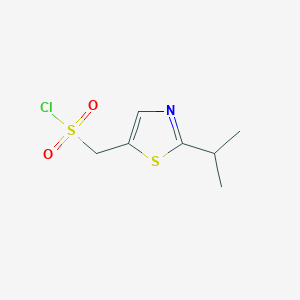
aminehydrochloride](/img/structure/B13599133.png)
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
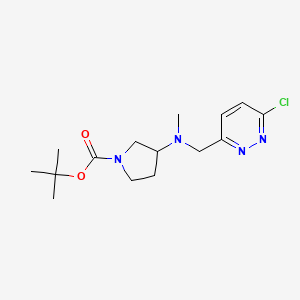
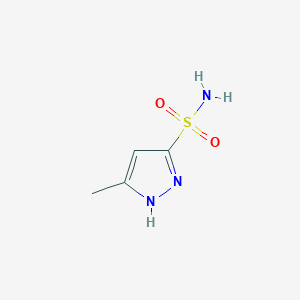
![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)
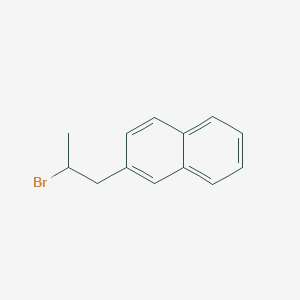
amine](/img/structure/B13599175.png)

![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)
